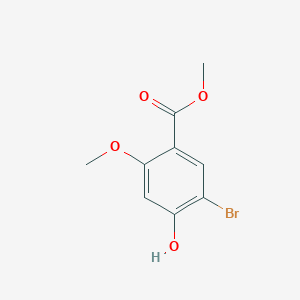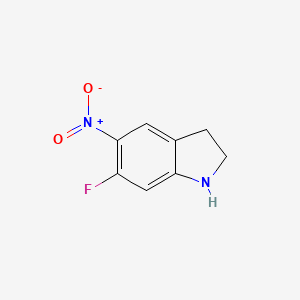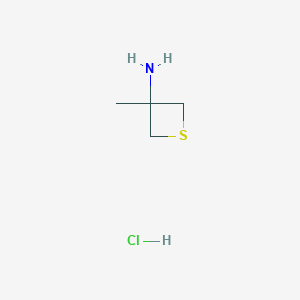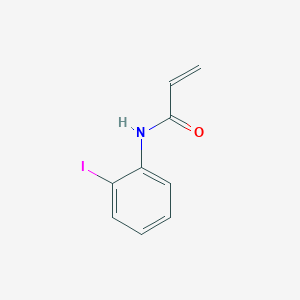
2-(t-Butylsulfamoyl)thiophene-3-boronic acid
Vue d'ensemble
Description
2-(t-Butylsulfamoyl)thiophene-3-boronic acid is an organoboron compound with the molecular formula C8H14BNO4S2 and a molecular weight of 263.14 g/mol This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a t-butylsulfamoyl group
Mécanisme D'action
Target of Action
The primary targets of 2-(t-Butylsulfamoyl)thiophene-3-boronic acid are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich , and it’s primarily used by early discovery researchers .
Mode of Action
As a boronic acid derivative, it may potentially participate in Suzuki-Miyaura type cross-coupling reactions .
Biochemical Pathways
Boronic acids are known to be involved in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Action Environment
Like other boronic acids, its stability and reactivity might be influenced by factors such as ph, temperature, and the presence of other reactive species .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butylsulfamoyl)thiophene-3-boronic acid typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the boronic acid group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Substitution with the t-butylsulfamoyl group: The t-butylsulfamoyl group is introduced through a sulfonamide formation reaction, typically involving the reaction of the thiophene boronic acid with t-butylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(t-Butylsulfamoyl)thiophene-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The t-butylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are sulfoxides or sulfones.
Substitution: The major products are sulfonamide derivatives.
Applications De Recherche Scientifique
2-(t-Butylsulfamoyl)thiophene-3-boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Material Science: It is investigated for its potential use in the development of organic electronic materials and sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chlorothiophene-2-boronic acid
- 4-Benzyloxy-1-tert-butoxycarbonylindole-2-boronic acid
- 2-Methylpyridine-3-boronic acid
Uniqueness
2-(t-Butylsulfamoyl)thiophene-3-boronic acid is unique due to the presence of both a boronic acid group and a t-butylsulfamoyl group on the thiophene ring
Propriétés
IUPAC Name |
[2-(tert-butylsulfamoyl)thiophen-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BNO4S2/c1-8(2,3)10-16(13,14)7-6(9(11)12)4-5-15-7/h4-5,10-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWWEEGTWUESCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)S(=O)(=O)NC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163390 | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-00-0 | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)








